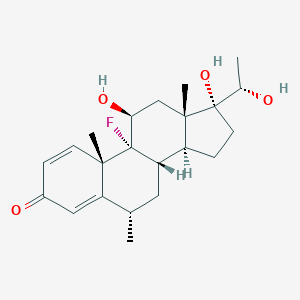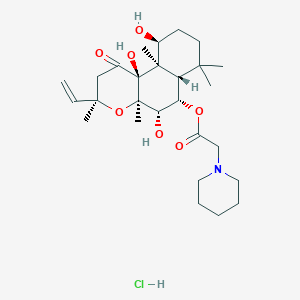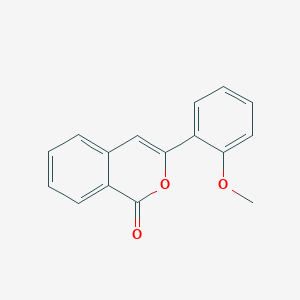
20-Dihydrofluorometholone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Dihydrofluorometholone, also known as DFMT, is a synthetic steroid that belongs to the family of corticosteroids. It is a derivative of prednisolone and is used for its anti-inflammatory and immunosuppressive properties. DFMT is commonly used in scientific research as a tool to study the effects of corticosteroids on various physiological and biochemical processes.
Mecanismo De Acción
20-Dihydrofluorometholone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The GR-20-Dihydrofluorometholone complex then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding results in the activation or repression of specific genes, which leads to the anti-inflammatory and immunosuppressive effects of 20-Dihydrofluorometholone.
Efectos Bioquímicos Y Fisiológicos
20-Dihydrofluorometholone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). 20-Dihydrofluorometholone also inhibits the activity of various enzymes involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 20-Dihydrofluorometholone has been shown to have metabolic effects, including the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
20-Dihydrofluorometholone has several advantages for lab experiments. It is a potent and specific agonist of the GR, which allows for the selective activation of the GR signaling pathway. 20-Dihydrofluorometholone is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, 20-Dihydrofluorometholone has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 20-Dihydrofluorometholone has a high affinity for the mineralocorticoid receptor (MR), which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 20-Dihydrofluorometholone. One area of interest is the development of more selective GR agonists that have fewer side effects than 20-Dihydrofluorometholone. Another area of interest is the investigation of the role of 20-Dihydrofluorometholone in the regulation of immune cell function and inflammation. Finally, the potential use of 20-Dihydrofluorometholone as a therapeutic agent for various inflammatory and autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 20-Dihydrofluorometholone is a synthetic steroid that is commonly used in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It exerts its anti-inflammatory and immunosuppressive effects by binding to the GR and modulating gene expression. 20-Dihydrofluorometholone has several advantages for lab experiments, but also has some limitations. Future research on 20-Dihydrofluorometholone will contribute to a better understanding of the role of corticosteroids in health and disease.
Métodos De Síntesis
20-Dihydrofluorometholone is synthesized by the reaction of prednisolone with hydrofluoric acid and sodium hydride. The reaction results in the replacement of a hydrogen atom on the C20 position of prednisolone with a fluorine atom, which gives rise to 20-Dihydrofluorometholone.
Aplicaciones Científicas De Investigación
20-Dihydrofluorometholone is used extensively in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It is commonly used in cell culture experiments to study the effects of corticosteroids on cell proliferation, differentiation, and apoptosis. 20-Dihydrofluorometholone is also used in animal studies to investigate the effects of corticosteroids on the immune system, inflammation, and metabolism.
Propiedades
Número CAS |
114260-36-5 |
|---|---|
Nombre del producto |
20-Dihydrofluorometholone |
Fórmula molecular |
C22H31FO4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
JCIFGLBCACUWOI-NBCQHRCPSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
Sinónimos |
20-dihydroFLM 20-dihydrofluorometholone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

